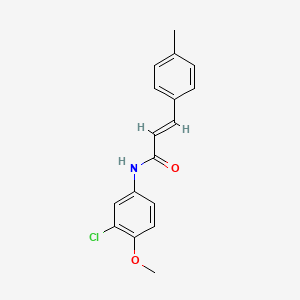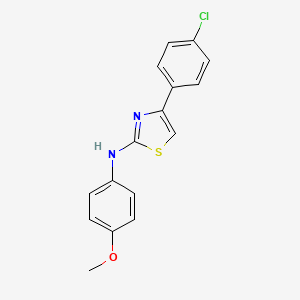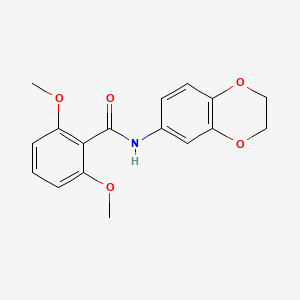
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline, also known as PMNQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PMNQ is a quinoline derivative that has been shown to have unique properties that make it a promising candidate for use in various fields of research. In
Mechanism of Action
The mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to have a high affinity for lipid membranes, which may be related to its fluorescence properties. It has also been shown to interact with proteins such as albumin and hemoglobin, which may be related to its potential use in drug delivery applications.
Biochemical and Physiological Effects
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its strong fluorescence properties, which make it a useful tool for studying cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One area of interest is in the development of new optoelectronic devices, such as OLEDs and solar cells, using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline as a key component. Another area of interest is in the development of new molecular electronics devices, such as transistors and memory devices, using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline as a conductive material.
In addition, further research is needed to fully understand the mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline, which may lead to the development of new drugs and therapies. Finally, 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline may have potential applications in the development of new antibiotics and other antimicrobial agents, which could be useful in the fight against antibiotic-resistant bacteria.
Synthesis Methods
The synthesis of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4,6,7-tetramethyl-1,2-dihydroquinoline, which is reacted with 4-nitrobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then subjected to a series of reactions, including reduction and deprotection, to yield the final product, 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline.
Scientific Research Applications
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been found to have a variety of potential applications in scientific research. One area of interest is in the field of organic electronics, where 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to exhibit strong fluorescence properties. This makes it a promising candidate for use in optoelectronic devices such as OLEDs and solar cells.
Another area of research where 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has shown potential is in the field of molecular electronics. 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to exhibit conductive properties, which make it a promising candidate for use in electronic devices such as transistors and memory devices.
properties
IUPAC Name |
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-19-16(3)12-21(4,5)22(20(19)11-15(14)2)13-17-6-8-18(9-7-17)23(24)25/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGTMJMYRRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-Pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)

![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)
![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)

![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)